6,7-Dehydrodugesin A

Antitrypanosomal Neo-clerodane diterpenoid Structure-Activity Relationship

Researchers validating antitrypanosomal hits require reliable negative controls to confirm that observed activity is structure-specific rather than scaffold-related. 6,7-Dehydrodugesin A (IC50 >37.19 µM) provides a validated negative control with >18-fold lower potency than the active analog Salviandulin E (IC50 2.04 µM), attributable to the absence of the C6-hydroxyl group. • Negative control for T. brucei & related parasite assays • SAR probe isolating C6-hydroxyl contribution to bioactivity • ≥98% purity; ideal for HTS validation & phytochemical dereplication

Molecular Formula C20H16O5
Molecular Weight 336.3 g/mol
Cat. No. B12381163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dehydrodugesin A
Molecular FormulaC20H16O5
Molecular Weight336.3 g/mol
Structural Identifiers
SMILESCC1=C2CCC=C3C2(COC3=O)C=CC4=C1C(OC4=O)C5=COC=C5
InChIInChI=1S/C20H16O5/c1-11-14-3-2-4-15-19(22)24-10-20(14,15)7-5-13-16(11)17(25-18(13)21)12-6-8-23-9-12/h4-9,17H,2-3,10H2,1H3/t17-,20-/m0/s1
InChIKeyADBVEOQZJCZHMO-PXNSSMCTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dehydrodugesin A: Neo-Clerodane Diterpenoid


6,7-Dehydrodugesin A is a naturally occurring neo-clerodane diterpenoid, primarily isolated from the aerial parts of Salvia leucantha . Its chemical structure is defined by the molecular formula C20H16O5 and a molecular weight of 336.34 g/mol . It belongs to a broader class of compounds known for diverse biological activities; however, in the specific context of antitrypanosomal assays, its profile is notably distinct from highly active structural analogs such as Salviandulin E .

Workflow
Neo-clerodane diterpenoid SAR studies
Selection
Hydroxyl-deficient analog for matched-pair control
Use Context
Supports antitrypanosomal mechanistic studies

Why 6,7-Dehydrodugesin A Cannot Be Substituted


Generic substitution among neo-clerodane diterpenoids is not scientifically valid due to the high sensitivity of biological activity to minor structural modifications. While 6,7-Dehydrodugesin A shares a core diterpenoid skeleton with potent antitrypanosomal agents like Salviandulin E, specific differences in their functional groups and oxidation states drastically alter their activity. For instance, Salviandulin E possesses a C6-hydroxyl group (reflected in its molecular formula C20H16O6) , whereas 6,7-Dehydrodugesin A does not (C20H16O5) . This single structural nuance correlates with a stark difference in potency, making 6,7-Dehydrodugesin A a critical tool for structure-activity relationship (SAR) studies rather than a direct substitute for its more active counterparts.

Attribute
6,7-Dehydrodugesin A
Active Hydroxylated Analog
Activity Profile
No significant antitrypanosomal activity
Potent antitrypanosomal activity (reported)
Structural Feature
C6-deoxy (no hydroxyl)
C6-hydroxyl present
Substitution with an active hydroxylated analog may shift assay interpretation and compromise negative control specificity.

6,7-Dehydrodugesin A: Activity & Physicochemical Evidence


Antitrypanosomal Potency vs. Salviandulin E

In vitro studies against T. b. brucei parasites reveal a critical difference in potency. 6,7-Dehydrodugesin A demonstrates no significant antitrypanosomal activity, with a reported IC50 value exceeding 37.19 µM . In direct contrast, the closely related analog Salviandulin E, which differs by an additional hydroxyl group, exhibits potent activity with an IC50 of 0.72 µg/mL (which is equivalent to approximately 2.04 µM) . This represents an at least 18-fold difference in potency, underscoring the compound's utility as a structurally similar but functionally inactive control.

Antitrypanosomal Potency
Reported
IC50 >37.19 µM
At least 18-fold less active than Salviandulin E (IC50 ~2.04 µM)
Supports use as inactive matched-pair control
Antitrypanosomal Neo-clerodane diterpenoid Structure-Activity Relationship

Structural Determinant: Molecular Weight & Functional Groups

The differential bioactivity is supported by clear structural data. 6,7-Dehydrodugesin A has a molecular weight of 336.34 g/mol and a molecular formula of C20H16O5 . Its more potent analog, Salviandulin E, has a molecular weight of 352.34 g/mol and a formula of C20H16O6 . This difference of exactly one oxygen atom indicates the presence of an additional hydroxyl group on the Salviandulin E scaffold, which is absent in 6,7-Dehydrodugesin A. This single functional group difference is a key structural determinant for the >18-fold difference in antitrypanosomal activity.

Molecular Identity
Class-level
336.34 g/mol C20H16O5
Lacks C6-hydroxyl group present in Salviandulin E (C20H16O6)
Key structural differentiator for SAR
Structural Chemistry SAR Neo-clerodane

Lipophilicity Profile (LogP)

The compound's lipophilicity, a key parameter influencing membrane permeability and solubility, has been reported. 6,7-Dehydrodugesin A has a calculated LogP value of 1.9 . While a direct LogP value for Salviandulin E is not available in the same source for a direct comparison, this value places 6,7-Dehydrodugesin A within a defined range of moderate lipophilicity. This is a verifiable property that differentiates it from other diterpenoids with different substitution patterns, which may exhibit significantly higher or lower LogP values.

Lipophilicity (LogP)
Data to verify
LogP = 1.9
Moderate lipophilicity; computational estimate
Supports solubility and formulation context
Physicochemical Properties ADME Lipophilicity

6,7-Dehydrodugesin A Applications


Negative Control for Antitrypanosomal Assays

Given the >18-fold difference in potency compared to the active analog Salviandulin E , 6,7-Dehydrodugesin A is ideally suited as a negative control in in vitro studies targeting T. brucei or related parasites. Its inclusion ensures that any observed biological effect from more potent neo-clerodanes is due to their specific structural features and not a non-specific interaction of the diterpenoid scaffold. This is a critical application for validating high-throughput screening hits or mechanistic studies.

SAR Probe: Hydroxyl Group Requirement

The clear structural distinction between 6,7-Dehydrodugesin A (C20H16O5) and Salviandulin E (C20H16O6) makes the former an essential probe in SAR studies . By comparing the activity of these two compounds, researchers can directly isolate the impact of the C6-hydroxyl group on biological function. Procuring both compounds as a matched pair provides a high-value experimental system for medicinal chemistry optimization programs targeting the neo-clerodane pharmacophore.

Analytical Reference Standard & Dereplication

6,7-Dehydrodugesin A serves as a valuable analytical reference standard for the phytochemical investigation of Salvia species and other plants. Its defined structure (SMILES, InChIKey) and physicochemical properties (molecular weight 336.34, LogP 1.9) enable its use in LC-MS or HPLC method development for dereplication purposes. This allows natural product chemists to quickly identify and differentiate this compound from more active co-occurring analogs like Salviandulin E in crude extracts or fractions.

Application
Selection Property
Validation Focus
Antitrypanosomal assay negative control
Structurally related inactive neo-clerodane
Confirm assay specificity vs active analogs
SAR probe: hydroxyl group requirement
Hydroxyl-deficient analog (C20H16O5 vs C20H16O6)
Isolate contribution of C6-hydroxyl group
Analytical reference for dereplication
Defined physicochemical identity (MW, LogP)
LC-MS/HPLC method specificity for Salvia extracts

Technical Documentation Hub

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37 linked technical documents
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